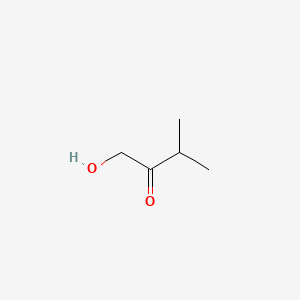

1-hydroxy-3-methylbutan-2-one

Description

The exact mass of the compound 1-Hydroxy-3-methyl-2-butanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-hydroxy-3-methylbutan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-hydroxy-3-methylbutan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-3-methylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(2)5(7)3-6/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEGXSQMVJTIAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190458 | |

| Record name | 1-Hydroxy-3-methyl-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36960-22-2 | |

| Record name | 1-Hydroxy-3-methyl-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036960222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-3-methyl-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxy-3-methylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of 1-Hydroxy-3-methylbutan-2-one

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-hydroxy-3-methylbutan-2-one (CAS 36960-22-2), a primary alpha-hydroxy ketone of interest to researchers, scientists, and drug development professionals. In the absence of extensive experimentally validated data in publicly accessible literature, this guide establishes a robust framework for understanding and determining these properties. It presents computationally estimated values and details the state-of-the-art experimental and computational methodologies required for their precise and accurate determination. This document is designed to be a foundational resource, explaining the causality behind experimental choices and emphasizing self-validating systems to ensure scientific integrity.

Introduction

1-hydroxy-3-methylbutan-2-one is a primary alpha-hydroxy ketone with the molecular formula C₅H₁₀O₂.[1] Its structure, featuring both a hydroxyl and a carbonyl group, makes it a molecule of interest in various chemical and pharmaceutical applications. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and predicting its behavior in different environments. This guide will delve into the key thermodynamic parameters, offering a combination of estimated data and detailed protocols for their empirical and theoretical determination.

Estimated Thermodynamic Properties

Currently, publicly available experimental data on the thermodynamic properties of 1-hydroxy-3-methylbutan-2-one is limited. The values presented in Table 1 are derived from computational estimations using group contribution methods, which provide useful approximations in the absence of experimental data.

Table 1: Estimated Thermodynamic Properties of 1-Hydroxy-3-methylbutan-2-one

| Property | Symbol | Estimated Value | Unit | Source |

| Enthalpy of Formation (gas, 298.15 K) | ΔfH°gas | -416.62 | kJ/mol | Joback Method[1] |

| Gibbs Free Energy of Formation (298.15 K) | ΔfG° | -276.96 | kJ/mol | Joback Method[1] |

| Enthalpy of Vaporization (at boiling point) | ΔvapH° | 49.76 | kJ/mol | Joback Method[1] |

| Enthalpy of Fusion | ΔfusH° | 10.87 | kJ/mol | Joback Method[1] |

| Normal Boiling Point | Tboil | 459.41 | K | Joback Method[1] |

| Melting Point | Tfus | 241.86 | K | Joback Method[1] |

It is imperative to recognize that these values are theoretical estimations and should be utilized with an understanding of their inherent limitations. For applications requiring high accuracy, experimental determination is indispensable.

Experimental Determination of Thermodynamic Properties

To achieve the highest degree of accuracy and establish a self-validating system, a combination of calorimetric and physical property measurement techniques should be employed.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For an organic compound like 1-hydroxy-3-methylbutan-2-one, it is most accurately determined indirectly through the experimental measurement of its enthalpy of combustion (ΔcH°) using a bomb calorimeter.

A bomb calorimeter is chosen because it ensures complete combustion at a constant volume, allowing for the precise measurement of the heat released. The use of a certified standard, such as benzoic acid, for calibration is crucial for establishing the heat capacity of the calorimeter and ensuring the accuracy and traceability of the measurements.

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

-

Calibration:

-

Accurately weigh a pellet of certified benzoic acid.

-

Combust the benzoic acid in the bomb calorimeter and record the temperature rise.

-

Calculate the heat capacity of the calorimeter (C_cal) using the known enthalpy of combustion of benzoic acid.

-

-

Sample Measurement:

-

Accurately weigh a sample of 1-hydroxy-3-methylbutan-2-one.

-

Place the sample in the bomb, seal, and pressurize with oxygen.

-

Immerse the bomb in the calorimeter's water bath and allow the system to reach thermal equilibrium.

-

Ignite the sample and record the temperature change (ΔT).

-

-

Calculations:

-

Calculate the heat released during combustion (q_comb = C_cal * ΔT).

-

Correct for the heat of formation of nitric acid (from residual N₂) and the combustion of the fuse wire.

-

Determine the internal energy of combustion (ΔU_comb).

-

Convert ΔU_comb to the enthalpy of combustion (ΔH_comb) using the ideal gas law to account for the change in the number of moles of gas.

-

Apply Hess's Law, using the known standard enthalpies of formation of CO₂ and H₂O, to calculate the standard enthalpy of formation of 1-hydroxy-3-methylbutan-2-one.

-

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity of a substance as a function of temperature. It can also be used to determine the temperatures and enthalpies of phase transitions (e.g., melting and boiling).

DSC is highly sensitive and requires only a small amount of sample. It provides a direct measurement of the heat flow to the sample compared to a reference, allowing for the precise determination of heat capacity and the energetics of phase changes.

Caption: Workflow for determining heat capacity and phase transition data using DSC.

-

Sample Preparation:

-

Accurately weigh a few milligrams of 1-hydroxy-3-methylbutan-2-one into an aluminum DSC pan.

-

Hermetically seal the pan to prevent volatilization.

-

-

DSC Measurement:

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected phase transitions.

-

Record the heat flow to the sample relative to the reference.

-

-

Data Analysis:

-

The resulting thermogram will show a change in the baseline corresponding to the heat capacity.

-

Endothermic peaks will indicate phase transitions (melting, boiling). The area under these peaks is proportional to the enthalpy of the transition.

-

Integrate the peaks to determine the enthalpy of fusion (ΔH_fus) and enthalpy of vaporization (ΔH_vap).

-

The heat capacity (Cp) can be calculated from the displacement of the baseline.

-

Vapor Pressure Determination

Vapor pressure is a critical property for understanding volatility and phase equilibria. For a compound like 1-hydroxy-3-methylbutan-2-one, a static or dynamic method can be employed for its determination. A study on the structurally similar hydroxyacetone provides a good reference for experimental setup.[2][3]

Computational Determination of Thermodynamic Properties

High-accuracy computational chemistry provides a powerful alternative and complement to experimental methods. While group contribution methods offer initial estimates, more sophisticated ab initio methods are required for achieving "chemical accuracy" (typically considered to be within 4 kJ/mol or 1 kcal/mol).

High-Accuracy Composite Methods (e.g., G3, G4, HEAT)

Methods like the Gaussian-n (G3, G4) theories and the High Accuracy Extrapolated Ab Initio Thermochemistry (HEAT) approach are composite procedures that combine calculations at different levels of theory and with different basis sets to approximate the results of a very high-level calculation with a complete basis set.

These composite methods are designed to systematically account for various contributions to the total energy of a molecule, including electron correlation, basis set effects, and zero-point vibrational energy. This systematic approach allows for a high degree of accuracy in the calculated thermodynamic properties.

Caption: Conceptual workflow for high-accuracy computational thermochemistry.

Safety and Handling

1-hydroxy-3-methylbutan-2-one is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Keep away from heat, sparks, open flames, and hot surfaces.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, regional, and national regulations.

Conclusion

References

-

Cheméo. (n.d.). Chemical Properties of 1-Hydroxy-3-methyl-2-butanone (CAS 36960-22-2). Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). 1-Hydroxy-3-methyl-2-butanone. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Petitjean, M., Reyès-Pérez, E., Pérez, D., Mirabel, Ph., & Le Calvé, S. (2010). Vapor Pressure Measurements of Hydroxyacetaldehyde and Hydroxyacetone in the Temperature Range (273 to 356) K. Journal of Chemical & Engineering Data, 55(2), 852–855. [Link]

-

Scribd. (n.d.). Vapor Pressure of Hydroxyacetone & Hydroxyacetaldehyde. Retrieved February 24, 2026, from [Link]

Sources

difference between 1-hydroxy-3-methylbutan-2-one and 3-hydroxy-3-methylbutan-2-one

Structural Isomerism in -Hydroxy Ketones: A Comparative Analysis

Subject: 1-hydroxy-3-methylbutan-2-one vs. 3-hydroxy-3-methylbutan-2-one CAS Registry: 36960-22-2 (1-hydroxy) | 115-22-0 (3-hydroxy) Primary Domain: Organic Synthesis, Metabolic Profiling, and Flavor Chemistry[1][2]

Executive Summary & Structural Divergence[1][2]

The core distinction between these isomers lies in the classification of the alcohol moiety. This structural variation dictates their oxidative stability and suitability as pharmaceutical building blocks.[2]

-

Molecule A: 1-hydroxy-3-methylbutan-2-one [1][2][3][4][5][6]

-

Molecule B: 3-hydroxy-3-methylbutan-2-one (Also known as Methylacetoin)[1][2][8]

Structural Visualization

The following diagram illustrates the steric environment and electronic connectivity differences.

Figure 1: Structural connectivity comparison highlighting the primary vs. tertiary alcohol centers.[1][2]

Physicochemical & Analytical Profile

Differentiation in the laboratory is best achieved through NMR spectroscopy and boiling point analysis. The symmetry of the 3-hydroxy isomer results in a simplified proton NMR spectrum compared to the 1-hydroxy isomer.[1][2]

| Feature | 1-hydroxy-3-methylbutan-2-one | 3-hydroxy-3-methylbutan-2-one |

| CAS Number | 36960-22-2 | 115-22-0 |

| Boiling Point | ~153°C (at 760 mmHg) | 140°C (at 760 mmHg) |

| Alcohol Class | Primary ( | Tertiary ( |

| 1H NMR Signature | Multiplets: Isopropyl methine (septet) and methyls (doublet).[1][2] | Singlets: Gem-dimethyls (6H) and Acetyl methyl (3H).[1][2] No coupling.[2] |

| Oxidation Potential | High: Oxidizes to 3-methyl-2-oxobutanal or isobutyric acid derivatives.[1][2] | Low: Resistant to standard oxidizing agents (Jones, Swern) at the alcohol. |

| Mass Spec (EI) | Fragmentation often yields | Prominent loss of methyl ( |

Synthetic Pathways & Methodologies[3][9][10]

For researchers requiring these compounds for synthesis, the preparation methods differ fundamentally. The 3-hydroxy isomer is industrially accessible via alkyne hydration, while the 1-hydroxy isomer requires halogenation strategies.[2]

A. Synthesis of 3-hydroxy-3-methylbutan-2-one (Protocol)

Mechanism: Mercury-catalyzed hydration of propargylic alcohols.[1][2] Precursor: 2-methyl-3-butyn-2-ol.[1][2][9]

Step-by-Step Protocol:

-

Catalyst Preparation: In a 3-neck flask, prepare a solution of

(Yellow Mercury Oxide) in dilute -

Addition: Heat the acid solution to 60°C. Add 2-methyl-3-butyn-2-ol dropwise over 60 minutes.

-

Note: The reaction is exothermic.[2] Maintain temperature

to prevent polymerization.

-

-

Reaction: Stir at 70°C for 1 hour. The terminal alkyne undergoes Markovnikov hydration to the enol, which tautomerizes to the ketone.

-

Workup: Cool to room temperature. Neutralize with

.[1][2] -

Purification: Saturate the aqueous layer with

and extract with diethyl ether ( -

Distillation: Purify via fractional distillation. Collect the fraction boiling at 139-141°C.

B. Synthesis of 1-hydroxy-3-methylbutan-2-one

Mechanism: Nucleophilic substitution of

-

Bromination: React 3-methyl-2-butanone with

in methanol at 0°C. The reaction kinetically favors position 1 (methyl group) over position 3 (methine) due to sterics, though mixtures occur.[1][2] -

Hydrolysis: Treat the resulting 1-bromo-3-methylbutan-2-one with aqueous sodium formate followed by hydrolysis, or direct hydrolysis with dilute

(carefully controlled to avoid Favorskii rearrangement).

Figure 2: Synthetic flowcharts contrasting the hydration route (3-OH) and the halogenation/hydrolysis route (1-OH).[1][2]

Biological Context & Metabolic Stability[2]

In drug development, selecting between these isomers often hinges on metabolic stability.

The "Leucine Connection"

3-hydroxy-3-methylbutan-2-one is biologically significant as a minor metabolite in the catabolism of Leucine .[1][2]

-

Pathway: Leucine

-

Divergence: Bacteria (e.g., Lactococcus lactis) can decarboxylate

-acetolactate or metabolize prenyl groups to form 3-hydroxy-3-methylbutan-2-one.[1][2] -

Relevance: It is often confused with HMB (

-hydroxy-

Metabolic Fate[1][2][12]

-

1-Hydroxy Isomer: Rapidly metabolized by alcohol dehydrogenases (ADH) to the aldehyde, which is toxic and reactive. It is generally avoided in drug scaffolds unless a "soft drug" (metabolically labile) approach is desired.

-

3-Hydroxy Isomer: The tertiary alcohol cannot be oxidized by ADH.[1][2] It is excreted largely unchanged or conjugated (glucuronidation). This makes it a superior motif for designing stable pharmaceutical agents.[2]

References

-

NIST Chemistry WebBook. 3-Hydroxy-3-methyl-2-butanone (CAS 115-22-0) Spectra and Properties.[1][2][8] National Institute of Standards and Technology.[2][6][8][10] Link

-

PubChem. 1-Hydroxy-3-methylbutan-2-one (CAS 36960-22-2) Compound Summary. National Center for Biotechnology Information.[1][2] Link

-

Smit, B. A., et al. (2004). Diversity of L-leucine catabolism in various microorganisms involved in dairy fermentations.[11] Applied Microbiology and Biotechnology.[2][11] Link

-

Organic Reactions.The ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Hydroxy Ketone (Acyloin) Rearrangement.[1][2][12] (Mechanistic grounding for reactivity profiles). Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. 3-Hydroxy-3-methyl-2-butanone [webbook.nist.gov]

- 3. Buy 1-hydroxy-3-methylbutan-2-one | 36960-22-2 [smolecule.com]

- 4. 1-hydroxy-3-methyl-butan-2-one | 36960-22-2 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 1-Hydroxy-3-methyl-2-butanone [webbook.nist.gov]

- 7. 1-Hydroxy-3-methyl-2-butanone | C5H10O2 | CID 37590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Hydroxy-3-methyl-2-butanone [webbook.nist.gov]

- 9. lookchem.com [lookchem.com]

- 10. 1-Hydroxy-3-methyl-2-butanone [webbook.nist.gov]

- 11. Diversity of L-leucine catabolism in various microorganisms involved in dairy fermentations, and identification of the rate-controlling step in the formation of the potent flavour component 3-methylbutanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. organicreactions.org [organicreactions.org]

1-Hydroxy-3-methylbutan-2-one: Technical Guide to a Volatile Flavor Intermediate

The 1-Hydroxy-3-methylbutan-2-one Technical Guide follows below.

Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Part 1: Executive Summary

1-hydroxy-3-methylbutan-2-one (CAS: 36960-22-2), often overshadowed by its ester derivatives and unbranched homologs (e.g., acetoin), represents a critical "bridge" molecule in volatile organic compound (VOC) chemistry. Structurally defined as an

This guide moves beyond basic property listing to explore the mechanistic formation , analytical quantification , and synthetic utility of this compound. For the drug development professional, its relevance lies not just in flavor chemistry, but in its potential as a metabolic marker and a precursor for asymmetric synthesis of bioactive amino alcohols.

Part 2: Chemical Identity & Physicochemical Profile[1][2]

Understanding the volatility and reactivity of 1-hydroxy-3-methylbutan-2-one requires a precise look at its molecular architecture. Unlike linear hydroxyketones, the steric bulk of the isopropyl group influences both its enzymatic binding affinity and its retention behavior in gas chromatography.

Table 1: Core Physicochemical Data

| Property | Value / Description | Context for Application |

| IUPAC Name | 1-hydroxy-3-methylbutan-2-one | Official nomenclature. |

| Common Synonyms | Isobutyryl carbinol; 1-Hydroxy-3-methyl-2-butanone | Used in fragrance/flavor catalogs. |

| CAS Registry | 36960-22-2 | Critical for database searching. |

| Molecular Formula | MW: 102.13 g/mol .[1][2] | |

| Structure | ||

| Boiling Point | ~153°C (at 760 mmHg) | Moderate volatility; requires careful solvent removal. |

| LogP | ~0.20 (Predicted) | Amphiphilic; soluble in alcohols and water. |

| Flash Point | ~54°C | Flammable; handle with standard VOC precautions. |

| Odor Profile | Ethereal, fermented, buttery, faint fruity | Background note; enhances complexity rather than impact. |

Part 3: Biosynthesis & Formation Mechanisms

The presence of 1-hydroxy-3-methylbutan-2-one in fermented products (cheese, wine, spirits) is not accidental. It arises primarily through the catabolism of branched-chain amino acids (BCAAs), specifically Valine , or via complex Maillard reaction pathways involving sugar fragmentation.

Mechanism 1: The Ehrlich Pathway (Fermentation)

In yeast and lactic acid bacteria, Valine is transaminated to

Mechanism 2: Maillard Reaction (Thermal Processing)

During the heating of reducing sugars with amino acids, glucose fragmentation produces reactive intermediates like 1-hydroxy-2-butanone . The interaction with isopropyl-bearing moieties (from Valine degradation) can generate 1-hydroxy-3-methylbutan-2-one through radical recombination or aldol-type condensations.

Visualization: Formation Pathways

The following diagram illustrates the dual origin of this compound, highlighting the critical divergence points in Valine metabolism.

Figure 1: Biosynthetic and chemical formation pathways linking Valine catabolism and Maillard fragmentation to 1-hydroxy-3-methylbutan-2-one.

Part 4: Analytical Characterization Protocol

Quantifying 1-hydroxy-3-methylbutan-2-one is challenging due to its hydroxyl group (causing peak tailing) and potential thermal instability. The following protocol utilizes GC-MS with Derivatization , ensuring high sensitivity and reproducible retention times.

Protocol: Silylation-GC-MS Workflow

Objective: Quantify trace levels of 1-hydroxy-3-methylbutan-2-one in a complex matrix (e.g., fermentation broth or plasma).

Step 1: Sample Extraction

-

Aliquot 5 mL of sample into a glass centrifuge tube.

-

Add Internal Standard (IS) : 2-hydroxy-3-pentanone (structurally similar but distinct).

-

Perform Liquid-Liquid Extraction (LLE) using 2 mL Dichloromethane (DCM) .

-

Vortex for 2 mins; Centrifuge at 3000 x g for 5 mins.

-

Collect the organic (lower) layer. Dry over anhydrous

.

Step 2: Derivatization (Critical Step) Rationale: The free hydroxyl group leads to hydrogen bonding with the column stationary phase. Silylation caps this group, improving volatility and peak shape.

-

Transfer 100 µL of extract to a GC vial.

-

Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Incubate at 60°C for 30 minutes .

-

Cool to room temperature.

Step 3: GC-MS Acquisition

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Inlet: Splitless mode, 250°C.

-

Carrier Gas: Helium at 1.0 mL/min.[4]

-

Oven Program:

-

40°C (hold 2 min)

-

Ramp 5°C/min to 150°C

-

Ramp 20°C/min to 280°C (hold 5 min)

-

-

Detection: EI Source (70 eV), SIM mode.

-

Target Ion: m/z 103 (M-15, loss of methyl from TMS) or m/z 147 (characteristic TMS fragment).

-

Note: The molecular ion of the TMS derivative is 174 (

).

-

Visualization: Analytical Workflow

Figure 2: Step-by-step analytical workflow for the extraction and quantification of hydroxyketones.

Part 5: Applications in Drug Development & Synthesis

While often categorized as a flavor compound, 1-hydroxy-3-methylbutan-2-one possesses a prochiral carbonyl and a primary hydroxyl group , making it a valuable scaffold in medicinal chemistry.

Asymmetric Synthesis Precursor

This compound serves as a substrate for ketoreductases (KREDs) or transaminases . Enzymatic reduction of the ketone yields 3-methyl-1,2-butanediol , a chiral diol used in the synthesis of specific protease inhibitors.

-

Reaction:

Metabolic Biomarker

In toxicology and metabolic studies, the appearance of hydroxylated ketone bodies can indicate altered BCAA metabolism, often linked to insulin resistance or specific enzymatic deficiencies (e.g., maple syrup urine disease variants).

Flavor Masking in Oral Formulations

The "buttery/fermented" profile, while subtle, can be used in abuse-deterrent formulations or to mask bitter active pharmaceutical ingredients (APIs) when combined with stronger fruit esters (e.g., ethyl 2-hydroxy-3-methylbutanoate).

References

-

Gammacurta, M., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1). Retrieved from [Link]

-

Meng, H. Y., et al. (2021). Formation of 3-Methylbutanal and 3-Methylbutan-1-ol Recognized as Malty during Fermentation. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

The Good Scents Company. (2023). Flavor and Fragrance Materials: Hydroxyketones. (General reference for odor profiles of homologous series). Retrieved from [Link]

-

PubChem. (2025).[1] Compound Summary: 1-Hydroxy-3-methyl-2-butanone.[1][2][3] National Library of Medicine. Retrieved from [Link]

Sources

- 1. 1-Hydroxy-3-methyl-2-butanone | C5H10O2 | CID 37590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 1-hydroxy-3-methylbutan-2-one | 36960-22-2 [smolecule.com]

- 3. selected constitutional isomers of molecular formula C5H10O2 structural isomers carbon chain isomers structural formula skeletal formula of carboxylic acids esters hydroxypentanals hydroxypentones R/S E/Z stereoisomers, alicyclic molecules, heterocyclic compounds Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 4. gcms.cz [gcms.cz]

Methodological & Application

Application Note: Advanced Solvent Extraction Protocols for 1-Hydroxy-3-methylbutan-2-one

Executive Summary & Challenge Definition

The efficient recovery of 1-hydroxy-3-methylbutan-2-one (CAS: 36960-22-2) from fermentation broth presents a classic downstream processing challenge: extracting a thermally sensitive, hydrophilic oxygenate from a complex aqueous matrix.[1]

Unlike simple lipophilic ketones, this

This guide details two high-efficiency protocols designed to overcome the "hydrophilicity trap":

-

Salting-Out Assisted Liquid-Liquid Extraction (SO-LLE): The primary method for analytical and preparative recovery.[1]

-

Sugaring-Out Extraction: A biocompatible alternative for processes requiring biomass recycling.[1]

Physicochemical Constraints & Solvent Selection[2][3]

Successful extraction relies on manipulating the thermodynamic activity of the solute. We must shift the partition coefficient (

Table 1: Physicochemical Profile & Solvent Compatibility[1]

| Property | Value / Characteristic | Impact on Extraction |

| Molecular Weight | 102.13 g/mol | Low MW facilitates rapid diffusion but increases volatility.[1] |

| Boiling Point | ~153°C (at 760 mmHg) | High enough for solvent recovery by distillation, but risk of thermal degradation exists. |

| LogP (Oct/Wat) | 0.2 – 0.3 | Critical: Too polar for hydrocarbons.[1] Requires polar aprotic or protic solvents (Esters, Alcohols). |

| Thermal Stability | Moderate | Prone to dimerization or oxidation to the diketone at high T (>100°C). |

| Water Solubility | Miscible / Very High | Requires "Salting-Out" to break hydration shells.[1] |

Solvent Selection Logic (Hansen Solubility Parameters)

To extract 1-hydroxy-3-methylbutan-2-one, the solvent must interact with the hydroxyl group while accommodating the isopropyl tail.[1]

-

Ethyl Acetate (EtOAc): The Gold Standard. Forms hydrogen bonds with the solute, moderate boiling point (77°C) allows easy stripping.

-

MIBK (Methyl Isobutyl Ketone): Good selectivity, lower water miscibility than EtOAc, but higher boiling point (116°C).

-

n-Butanol: High capacity (

), but forms difficult emulsions and high boiling point makes recovery energy-intensive.[1]

Recommendation: Use Ethyl Acetate modified with Salting-Out Agents .[1]

Core Workflow Visualization[1]

The following diagram outlines the decision logic and process flow for isolating the target compound.

Figure 1: Strategic workflow for the isolation of 1-hydroxy-3-methylbutan-2-one, selecting between Salting-Out and Sugaring-Out based on process constraints.[1]

Protocol A: Salting-Out Assisted Liquid-Liquid Extraction (SO-LLE)

This is the standard protocol for analytical quantification and preparative isolation. It utilizes the Setschenow effect , where high salt concentrations increase the ionic strength of the aqueous phase, effectively "squeezing" the organic solute into the solvent phase.

Reagents

-

Solvent: Ethyl Acetate (HPLC Grade).

-

Salting Agent: Dipotassium Hydrogen Phosphate (

) or Sodium Chloride (NaCl).[1]-

Note:

typically provides a stronger salting-out effect for acyloins than NaCl due to higher ionic strength per mole, but NaCl is cheaper.[1]

-

-

Demulsifier: Ethanol (Optional, 5% v/v if emulsion persists).

Step-by-Step Procedure

-

Clarification:

-

Centrifuge fermentation broth at 8,000

g for 15 minutes at 4°C. -

Decant the supernatant. Filter through a 0.45

m PES membrane if necessary to remove residual cell debris.

-

-

Salt Saturation:

-

Transfer 100 mL of clarified broth to a jacketed extraction vessel (maintained at 25°C).

-

Crucial Step: Slowly add anhydrous

to reach 30% (w/v) saturation. -

Why? This creates a "salting-out" environment.[1][2] Without this, the partition coefficient (

) for the hydroxy ketone is likely < 1.0. With salt, it can exceed 5.0. -

Stir until completely dissolved.

-

-

Solvent Contact:

-

Add 100 mL of Ethyl Acetate (1:1 phase ratio).

-

Agitate vigorously for 30 minutes.

-

-

Phase Separation:

-

Allow the mixture to settle for 20 minutes.

-

Observation: You will see a clear top organic layer and a turbid/salty bottom aqueous layer.

-

If an interphase rag layer (emulsion) forms, centrifuge at 3,000

g for 5 minutes.

-

-

Recovery:

-

Collect the top organic phase.[3]

-

(Optional) Repeat extraction on the aqueous phase with fresh solvent (2

) to maximize yield. Combine organic fractions.

-

-

Concentration:

-

Dry the organic phase over anhydrous

to remove trace water. -

Evaporate solvent using a Rotary Evaporator.[4]

-

Settings: Bath temperature 40°C, Vacuum 150 mbar. Do not exceed 60°C to prevent thermal degradation.

-

Protocol B: Sugaring-Out Extraction (Biocompatible)[1]

Use this method if the raffinate (spent broth) must be returned to the fermenter or if the product is intended for food/flavor applications where high salt content is undesirable.

Mechanism

High concentrations of fermentable sugars (glucose/sucrose) reduce the free water available for solvation, pushing the hydroxy ketone into the organic phase (acetonitrile or ethyl acetate).

Step-by-Step Procedure

-

Preparation:

-

To 100 mL of clarified broth, add Glucose to reach a concentration of 200–250 g/L.

-

-

Solvent Addition:

-

Extraction:

-

Mix gently for 15 minutes.

-

-

Separation:

-

Centrifuge to facilitate phase separation.

-

The top phase will be the organic solvent containing the target ketone.

-

The bottom phase is a sugar-rich aqueous solution that can potentially be recycled as a carbon source (after solvent stripping).

-

Analytical Validation (QC)

To verify extraction efficiency, use Gas Chromatography (GC).

GC-FID Method Parameters:

-

Column: DB-WAX or HP-INNOWax (Polar column required for hydroxy ketones).[1]

-

Carrier Gas: Helium at 1.0 mL/min.[1]

-

Injection: 1

L, Split ratio 10:1. -

Oven Program:

-

Hold 40°C for 2 min.

-

Ramp 10°C/min to 200°C.

-

Hold 5 min.

-

-

Detection: FID at 250°C.

-

Internal Standard: 2-Pentanol or Cyclohexanone.[1]

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Recovery (<50%) | Insufficient "Salting-Out" | Increase Salt concentration to saturation.[1] Switch from NaCl to |

| Emulsion Formation | Protein/Cell debris presence | Improve initial clarification (Ultrafiltration). Add 5% Ethanol to the organic phase. |

| Product Degradation | Thermal sensitivity | Lower distillation bath temp. Ensure pH of broth is near neutral (6.0-7.0) before extraction; extreme pH catalyzes aldol condensation. |

| Water in Organic Phase | High polarity of solvent | Use a drying agent ( |

References

-

Salting-Out Extraction Principles

-

Sugaring-Out Methodologies

-

Compound Properties & Safety

-

General Downstream Processing

Sources

- 1. lookchem.com [lookchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. US8779209B2 - Method for salting-out extraction of acetone and butanol from a fermentation broth - Google Patents [patents.google.com]

- 4. Separation and purification of nootkatone from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sugaring-out extraction of acetoin from fermentation broth by coupling with fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Hydroxy-3-methyl-2-butanone | C5H10O2 | CID 37590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Hydroxy-3-methyl-2-butanone [webbook.nist.gov]

- 9. 1-Hydroxy-3-methyl-2-butanone (CAS 36960-22-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Downstream processing (Chapter 9) - Basic Biotechnology [cambridge.org]

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for Alpha-Hydroxy Ketone (Acyloin) Analysis

Introduction: The Analytical Challenge of Acyloins

Alpha-hydroxy ketones (acyloins) represent a unique structural motif found in diverse bioactive molecules, from simple metabolic intermediates like acetoin to complex pharmaceutical ingredients like corticosteroids (e.g., hydrocortisone side chains) and antidepressant precursors.

Analyzing this functional group (

-

Tautomerization & Oxidation: Acyloins are chemically labile. Under basic or even neutral conditions, they readily undergo Lobry de Bruyn–van Ekenstein transformation via an enediol intermediate, leading to isomerization or oxidation to diketones. Strict pH control is mandatory.

-

Detection Heterogeneity:

-

Aliphatic acyloins (e.g., acetoin) lack strong chromophores, rendering standard UV detection at 254 nm ineffective.

-

Aromatic/Conjugated acyloins (e.g., benzoin, corticosteroids) have strong UV absorbance but often co-elute with structural isomers.

-

-

Chirality: The alpha-carbon is a chiral center. Enantiomeric purity is often a Critical Quality Attribute (CQA) in drug development, necessitating specialized chiral separation modes.

This guide provides a modular approach to method development, categorizing protocols by the physicochemical nature of the analyte.

Strategic Method Selection

Do not apply a "one-size-fits-all" C18 gradient. Use the decision matrix below to select the correct stationary phase and detection mode.

Visualization: Method Selection Decision Tree

Figure 1: Decision tree for selecting the appropriate HPLC mode based on analyte chromophores and stereochemistry.

Detailed Protocols

Protocol A: Ion Exclusion Chromatography (For Small Aliphatic Acyloins)

Target Analytes: Acetoin, 2,3-Butanediol, Hydroxyacetone. Context: Common in fermentation monitoring and metabolic engineering. These compounds are too polar for standard C18 retention and lack UV chromophores.

| Parameter | Condition | Rationale |

| Column | Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or equivalent sulfonated divinylbenzene (DVB) resin. | Uses ion exclusion and ligand exchange mechanisms ideal for small polar organics and sugars. |

| Mobile Phase | 5 mM Sulfuric Acid ( | Acidic pH prevents enediol rearrangement. Simple isocratic flow ensures stable baseline for RI detection. |

| Flow Rate | 0.5 – 0.6 mL/min | Lower flow rates maximize interaction time with the resin for resolution of close isomers. |

| Temperature | 50°C – 65°C | Critical: Higher temperature reduces mobile phase viscosity and improves mass transfer in the polymer resin, sharpening peaks. |

| Detection | Refractive Index (RI) | Aliphatic acyloins have negligible UV absorbance >210 nm. |

| Sample Prep | Filter through 0.22 µm membrane. Acidify sample to pH ~3 if necessary. | Protects the column; matches mobile phase pH to prevent system peaks. |

Step-by-Step Execution:

-

Equilibration: Flush column with 5 mM

at 0.2 mL/min while ramping temperature to 60°C. Increase to 0.6 mL/min only after temperature is stable. -

Blank Run: Inject mobile phase. Ensure RI baseline drift is < 10 nRIU/hr.

-

Standard Curve: Prepare acetoin standards (0.1 – 10 g/L) in mobile phase. Note that acetoin exists as a dimer in solid form; allow aqueous standards to equilibrate for 24h or gently heat to monomerize before injection.

-

Analysis: Inject 10-20 µL. Acetoin typically elutes after the void volume but before 2,3-butanediol.

Protocol B: Reverse Phase HPLC (For Aromatic/Pharma Acyloins)

Target Analytes: Corticosteroids (e.g., Hydrocortisone), Benzoin, drug intermediates. Context: Pharmaceutical purity and potency assays.

| Parameter | Condition | Rationale |

| Column | C18 (L1) or Phenyl-Hexyl (e.g., Phenomenex Kinetex, Agilent Zorbax). 150 x 4.6 mm, 3.5 or 5 µm. | Phenyl-Hexyl offers superior selectivity for aromatic ketones via |

| Mobile Phase A | 10-20 mM Ammonium Formate or Phosphate Buffer (pH 3.0 - 4.5 ). | Crucial: Acidic pH stabilizes the |

| Mobile Phase B | Acetonitrile (ACN) or Methanol.[1] | ACN provides sharper peaks; Methanol offers different selectivity if resolution is poor. |

| Gradient | 5% B to 60% B over 15-20 mins. | Generic scouting gradient. Adjust slope based on analyte hydrophobicity. |

| Detection | UV @ 240-254 nm (Corticosteroids) or 280 nm (Benzoin). | Matches the |

Expert Insight - The "System Peak" Trap: When analyzing corticosteroids, impurities often arise from the degradation of the dihydroxyacetone side chain (C17-position). Ensure the autosampler temperature is kept at 4°C . At room temperature, these analytes can degrade in the vial within hours if the sample diluent is not acidified.

Protocol C: Chiral Separation (Enantiomeric Purity)

Target Analytes: Chiral

| Parameter | Condition | Rationale |

| Column | Immobilized Amylose/Cellulose (e.g., Chiralpak IA/ID or Chiralcel OD-RH for RP mode). | Polysaccharide-based CSPs are most effective for carbonyl-containing stereocenters. |

| Mode | Reverse Phase Chiral (Preferred for solubility). | Compatible with LC-MS and avoids toxic normal phase solvents (Hexane/IPA). |

| Mobile Phase | 20 mM | Note: Check column pH limits.[5][6] Basic pH often improves peak shape for basic drugs, but acidic pH (2.0) is safer for acyloin stability. |

| Optimization | Screen Methanol vs. Acetonitrile as organic modifier. | Alcohol modifiers (MeOH/EtOH) often provide better chiral recognition via H-bonding than ACN. |

Troubleshooting & Stability Mechanisms

The "Lobry de Bruyn–van Ekenstein" Transformation

The most common failure mode in acyloin analysis is peak splitting or disappearance due to base-catalyzed isomerization.

Mechanism Visualization:

Figure 2: Base-catalyzed tautomerization pathway. To prevent this, always buffer the mobile phase to pH 3.0–4.5.

Common Issues Table

| Symptom | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols. | Use "End-capped" columns. Increase buffer strength to 20-50 mM. |

| Split Peaks | On-column degradation or tautomer separation. | Lower column temperature (if RP). Ensure pH is acidic. |

| Low Sensitivity (Aliphatic) | Lack of chromophore. | Switch to RI detector or derivatize with DNPH (2,4-Dinitrophenylhydrazine) to create UV-active hydrazones (detect at 360 nm). |

| Baseline Drift (RI) | Temperature fluctuation. | Insulate column and tubing. Use a reference cell purge before every run. |

References

-

Bio-Rad Laboratories. Guide to Aminex HPLC Columns for Food and Beverage Analysis. (Standard for carbohydrate/acyloin separation mechanisms). Link

-

Agilent Technologies. Analysis of Aldehydes and Ketones in Environmental Samples using DNPH Derivatization. (Protocol for enhancing sensitivity of aliphatic ketones). Link

-

Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (Strategies for enantiomeric separation). Link

-

Sielc Technologies. HPLC Method for Analysis of Hydrocortisone and Related Corticosteroids.[7] (Specifics on steroid side-chain analysis). Link

-

Ji, X.J., et al. (2011). Biotechnological production of 2,3-butanediol from glycerol.[8] (Details on RI detection and Aminex columns for acetoin/diol separation). Link

Sources

- 1. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]

- 6. agilent.com [agilent.com]

- 7. HPLC Method for Analysis of Hydrocortisone | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 1-Hydroxy-3-Methylbutan-2-One Enzymatic Synthesis

Welcome to the Technical Support Center for the enzymatic synthesis of 1-hydroxy-3-methylbutan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this biotransformation. Our goal is to provide you with in-depth, field-proven insights to enhance your experimental success and improve product yield.

Introduction to the Enzymatic Synthesis of 1-Hydroxy-3-Methylbutan-2-One

1-Hydroxy-3-methylbutan-2-one is a valuable chiral building block in the pharmaceutical and fine chemical industries.[1] Enzymatic synthesis offers a highly selective and environmentally benign alternative to traditional chemical methods.[1] The two primary enzymatic routes for producing α-hydroxy ketones like 1-hydroxy-3-methylbutan-2-one are:

-

Lyase-catalyzed carboligation: Thiamine diphosphate (ThDP)-dependent lyases can catalyze the condensation of two aldehyde molecules to form an α-hydroxy ketone.[1]

-

Alcohol dehydrogenase (ADH) or Ketoreductase (KRED) catalyzed reduction: These enzymes facilitate the reduction of a diketone precursor to the desired α-hydroxy ketone.[2]

This guide will address common issues that can lead to low yields in both of these synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the enzymatic synthesis of 1-hydroxy-3-methylbutan-2-one?

A1: Low yields can often be attributed to a few key factors: suboptimal reaction conditions (pH, temperature), issues with enzyme activity or stability, problems with substrate or product (inhibition, solubility), and inefficient cofactor regeneration (for ADH/KRED systems). A systematic evaluation of each of these areas is the first step in troubleshooting.

Q2: Which type of enzyme should I choose for my synthesis?

A2: The choice between a lyase and an ADH/KRED depends on your starting materials and desired stereoselectivity. ThDP-dependent lyases are excellent for forming the carbon-carbon bond from inexpensive aldehyde precursors.[1] If you are starting with a diketone, a wide range of commercially available ketoreductases can be screened to find one with high activity and the desired stereoselectivity for your substrate.

Q3: My enzyme requires a cofactor (NADH or NADPH). How can I ensure it is not the limiting factor?

A3: For ADH/KRED catalyzed reactions, the cost of stoichiometric amounts of cofactors can be prohibitive. Therefore, a cofactor regeneration system is crucial. This typically involves a secondary enzyme (e.g., glucose dehydrogenase) and a sacrificial substrate (e.g., glucose) to continuously convert the oxidized cofactor (NAD+/NADP+) back to its reduced form (NADH/NADPH). Insufficient regeneration will stall the primary reaction and lead to low yields.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving specific issues leading to low product yield.

Issue 1: Low or No Enzyme Activity

A common starting point for troubleshooting is to confirm that your enzyme is active under the chosen reaction conditions.

Potential Causes and Solutions:

| Cause | Diagnostic Test | Solution(s) |

| Incorrect pH | Measure the pH of the reaction buffer at the reaction temperature. | Determine the optimal pH for your enzyme by performing the reaction in a series of buffers with varying pH values. Most enzymes have a bell-shaped activity curve with a narrow optimal pH range. |

| Incorrect Temperature | Monitor the reaction temperature throughout the experiment. | Determine the optimal temperature by running the reaction at various temperatures. While higher temperatures can increase initial rates, they can also lead to enzyme denaturation over time. Find a balance between activity and stability. |

| Enzyme Denaturation | Perform a control reaction with a known good substrate for your enzyme. | Ensure proper storage of the enzyme (typically at low temperatures). Avoid repeated freeze-thaw cycles. If using organic co-solvents, ensure they are compatible with your enzyme and do not cause denaturation. |

| Missing Cofactors or Metal Ions | Check the enzyme's documentation for required cofactors (e.g., ThDP for lyases, NAD(P)H for ADHs) or metal ions (e.g., Mg2+). | Supplement the reaction mixture with the required cofactors and/or metal ions at their optimal concentrations. |

Experimental Protocol: Determining Optimal pH

-

Prepare a series of buffers with a pH range of 6.0 to 9.0 (in 0.5 pH unit increments).

-

Set up identical reaction mixtures, each with a different buffer.

-

Initiate the reactions and take samples at regular time intervals.

-

Analyze the product formation in each sample using a suitable analytical method (e.g., HPLC or GC).

-

Plot the initial reaction rate against the pH to determine the optimum.

Issue 2: Reaction Stalls After Initial Progress

If the reaction starts but fails to reach completion, it could be due to enzyme inhibition or instability over the course of the reaction.

Potential Causes and Solutions:

| Cause | Diagnostic Test | Solution(s) |

| Product Inhibition | Add a known amount of the product (1-hydroxy-3-methylbutan-2-one) to the initial reaction mixture and observe the effect on the reaction rate. | - Consider in-situ product removal (e.g., using a biphasic system or adsorption).- Operate the reaction in a fed-batch or continuous flow mode to maintain a low product concentration. |

| Substrate Inhibition | Run the reaction at various initial substrate concentrations and monitor the initial rates. A decrease in rate at higher substrate concentrations indicates substrate inhibition. | - Implement a fed-batch strategy to maintain a low, optimal substrate concentration.- Immobilize the enzyme, which can sometimes reduce substrate inhibition effects. |

| Enzyme Instability | Incubate the enzyme under reaction conditions (without substrate) for the duration of the reaction. Periodically take samples and test for residual activity. | - Optimize the reaction temperature and pH for long-term stability.- Consider enzyme immobilization, which can often improve stability.- Add stabilizing agents such as glycerol or BSA, if compatible with your reaction. |

| Cofactor Degradation/Insufficient Regeneration | For ADH/KRED systems, measure the concentration of the reduced cofactor (NAD(P)H) over time. | - Ensure the cofactor regeneration system is efficient. Optimize the concentration of the secondary enzyme and its substrate.- Check the stability of the cofactor under your reaction conditions. |

Workflow for Diagnosing a Stalled Reaction:

Caption: Potential pathways leading to byproduct formation.

Conclusion

Troubleshooting low yields in the enzymatic synthesis of 1-hydroxy-3-methylbutan-2-one requires a systematic and logical approach. By carefully considering the factors outlined in this guide, from enzyme activity and stability to substrate and product effects, researchers can effectively diagnose and resolve common issues, leading to improved reaction outcomes. Remember that each enzymatic system is unique, and empirical optimization is often necessary to achieve the best results.

References

-

PubMed. (2010). Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. [Link]

-

Technische Universität Dresden. (2016). Sustainable synthesis of chiral alpha-hydroxy ketones via dynamic kinetic resolution. [Link]

-

RSC Publishing. (2017). Towards environmentally acceptable synthesis of chiral α-hydroxy ketones via oxidase-lyase cascades. [Link]

-

Forschungszentrum Jülich. (n.d.). Development of a biocatalytic production process for (S)-α-hydroxy ketones. [Link]

-

Wikipedia. (n.d.). Alcohol dehydrogenase. [Link]

-

MDPI. (2021). Efficient 1-Hydroxy-2-Butanone Production from 1,2-Butanediol by Whole Cells of Engineered E. coli. [Link]

-

PubChem. (n.d.). 1-Hydroxy-3-methyl-2-butanone. [Link]

- Google Patents. (n.d.). EP2316926B1 - Enantioselective production of alpha-hydroxy carbonyl compounds.

-

polimi.it. (n.d.). Multi-enzyme cascade synthesis of the most odorous stereoisomers of the commercial odorant Muguesia®. [Link]

-

ResearchGate. (n.d.). Enzymatic Synthesis of Tertiary Alcohols. [Link]

-

OuluREPO. (n.d.). Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes. [Link]

-

Lund University. (n.d.). Enzymatic Reduction of Ketones. [Link]

-

The Amazing Assortment of Lyases. (n.d.). The Amazing Assortment of Lyases. [Link]

Sources

Technical Support Center: Stability Optimization for 1-Hydroxy-3-methylbutan-2-one

Current Status: Operational Ticket ID: ACY-Stab-Protocol-001 Assigned Specialist: Senior Application Scientist Subject: Optimizing pH and Solvent Conditions for 1-Hydroxy-3-methylbutan-2-one

Executive Summary: The "Acyloin Paradox"

Welcome to the technical support portal. You are likely here because you are observing inconsistent recovery, yellowing of solutions, or the appearance of "ghost peaks" in your HPLC traces of 1-hydroxy-3-methylbutan-2-one .

This molecule is a primary

The Golden Rule: Stability for this molecule is a function of protonation suppression . You must maintain a slightly acidic environment (pH 3.0–5.[1]0) to inhibit the formation of the reactive enediol intermediate.

The Stability Landscape: Quantitative Data

The following data summarizes the stability profile based on kinetic degradation studies of homologous

Table 1: pH-Dependent Half-Life Estimates ( )

| pH Condition | Estimated | Dominant Failure Mode | Visual Indicator |

| pH < 2.0 | Moderate (< 24 hrs) | Acid-catalyzed dehydration / Ether formation | None (remains clear) |

| pH 3.0 – 5.0 | Optimal (> 2 weeks) | Slow oxidation (trace) | Clear |

| pH 7.0 (Neutral) | Poor (< 6 hrs) | Autoxidation / Isomerization | Slight yellowing |

| pH > 9.0 | Critical (< 30 mins) | Rapid polymerization / Oxidative cleavage | Deep yellow/brown |

Table 2: Buffer Compatibility Matrix

| Buffer System | Compatibility | Technical Note |

| Phosphate | ⚠️ Caution | Can act as a general base catalyst, accelerating degradation even at neutral pH [1]. |

| Citrate | ✅ Recommended | Excellent buffering capacity in the target range (pH 3.0–5.0). Chelates trace metals that catalyze oxidation. |

| Acetate | ✅ Recommended | Volatile (good for LC-MS), maintains stable acidic pH. |

| TRIS/HEPES | ❌ Avoid | Primary amines (TRIS) can form Schiff bases; basic pH range is unsuitable. |

Troubleshooting Guide (Q&A)

Issue 1: "My solution turns yellow within hours of preparation."

Diagnosis: Base-Catalyzed Autoxidation.

The yellow color is characteristic of

Corrective Action:

-

Lower the pH: Immediately adjust your carrier solvent to pH 4.0 using acetic acid or citrate buffer.

-

Deoxygenate: Sparge all buffers with Argon or Helium for 15 minutes before adding the compound. The reaction requires

; removing it halts the pathway. -

Chelation: Add 0.1 mM EDTA to sequester metal ions (

,

Issue 2: "I see multiple peaks in my chromatogram, but the mass is the same."

Diagnosis: Lobry de Bruyn–Van Ekenstein Transformation (Isomerization). At pH > 6, 1-hydroxy-3-methylbutan-2-one can isomerize via the enediol to its structural isomer (e.g., 2-hydroxy-3-methylbutan-1-one or potentially a tertiary alcohol via methyl migration).

Corrective Action:

-

Stop the Clock: Analyze samples immediately. Do not leave them in the autosampler at room temperature.

-

Temperature Control: Set the autosampler to 4°C . Isomerization has a high activation energy; cooling significantly slows the rate.

-

Quench: If taking samples from a reaction, quench immediately into cold acidic methanol (0.1% Formic Acid).

Issue 3: "My recovery is low after lyophilization."

Diagnosis: Volatility & Sublimation. While not highly volatile, the molecule has a vapor pressure that can lead to losses under high vacuum, especially if the "cake" is not formed properly.

Corrective Action:

-

Avoid Lyophilization if possible: Store as a frozen concentrate in an acidic buffer.

-

Bulking Agent: If you must freeze-dry, use a bulking agent (e.g., Mannitol) to trap the molecule in the matrix.

-

No High Vacuum: Do not dry to completion; stop when the solvent is removed but the residue is still slightly solvated, or use a centrifugal concentrator (SpeedVac) without heat.

Visualizing the Failure Mechanisms

Understanding the mechanism is the only way to prevent it. The diagram below illustrates why pH control is non-negotiable.

Figure 1: The "Danger Zone" of Acyloin Stability. Note that the Enediol intermediate is the gateway to all major degradation pathways. Acidic pH prevents the formation of this gateway.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solution

Use this protocol for all analytical standards and reaction precursors.

-

Solvent Selection: Use Acetonitrile (ACN) or Methanol (MeOH) acidified with 0.1% Formic Acid (FA) .

-

Why? Aprotic solvents (ACN) suppress ionization. The acid keeps the molecule in the keto form.

-

-

Weighing: Weigh the standard rapidly. The compound is hygroscopic.

-

Dissolution: Dissolve to a concentration of 10 mg/mL.

-

Storage: Aliquot into amber glass vials (to prevent photolysis). Flush the headspace with Nitrogen gas before capping.

-

Temperature: Store at -20°C .

-

Shelf Life: 6 months under these conditions.

-

SOP-02: Buffer Preparation for Aqueous Experiments

Use this when the molecule must be in water (e.g., biological assays).

-

Select Buffer: Prepare 50 mM Citrate Buffer, pH 4.5 .

-

Deoxygenation: Sparge the buffer with Argon gas for 20 minutes.

-

Additive (Optional): If the experiment tolerates it, add 0.1 mM EDTA .

-

Usage: Prepare fresh. Do not store aqueous solutions of the compound for >24 hours.

Decision Logic: Experimental Design

Use this flow to determine the correct handling for your specific application.

Figure 2: Workflow for selecting the optimal solvent and buffer system based on experimental constraints.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37590, 1-Hydroxy-3-methyl-2-butanone. Retrieved from [Link]

-

Organic Reactions. (2011). The

-Hydroxy Ketone (Acyloin) Rearrangement. Retrieved from [Link] -

Griffith, E. C., et al. (2017). pH Dependence of the Aqueous Photochemistry of

-Keto Acids. Environmental Science & Technology. Retrieved from [Link]

Sources

improving extraction efficiency of polar flavor compounds from aqueous media

Topic: Improving Extraction Efficiency of Polar Flavor Compounds from Aqueous Media

Audience: Researchers, Scientists, and Drug Development Professionals Status: Operational | Tier: Level 3 (Advanced Application Support)

Welcome to the Advanced Extraction Support Hub

Analyst Note:

Extracting polar flavor compounds (short-chain alcohols, phenols, acids, and sugars) from aqueous media is thermodynamically challenging. Unlike non-polar targets, these compounds possess high water solubility (low

This guide addresses the three most common failure modes: Premature Breakthrough in Solid Phase Extraction (SPE), Poor Partitioning in Liquid-Liquid Extraction (LLE), and Low Volatility in Headspace analysis.

Module 1: Solid Phase Extraction (SPE) Optimization

Issue: "My polar analytes (e.g., Vanillin, Maltol) are not retaining on C18 cartridges."

Root Cause Analysis: Standard C18 (octadecyl) sorbents rely on hydrophobic interactions (van der Waals forces). Polar flavor compounds often lack sufficient hydrophobic surface area to compete with the hydration energy of the aqueous matrix. Furthermore, standard silica-based C18 undergoes "phase collapse" (dewetting) when exposed to 100% aqueous conditions, reducing the accessible surface area for interaction.

Troubleshooting Protocol

Q: Should I switch to a more polar sorbent like Silica? A: Generally, no. While normal-phase silica retains polar compounds, it requires a non-polar load solvent (like hexane), which is incompatible with your aqueous sample.

The Solution: Polymeric Hydrophilic-Lipophilic Balance (HLB) Sorbents. You must use a copolymer sorbent (e.g., Divinylbenzene-N-vinylpyrrolidone). These contain:

-

Lipophilic Divinylbenzene: Retains the non-polar backbone of the flavor molecule.

-

Hydrophilic N-vinylpyrrolidone: Wets the surface, preventing phase collapse and allowing water-soluble analytes to access the pores.

Optimized Workflow for Polar Phenols (e.g., Vanillin)

| Step | Action | Critical Technical Note |

| 1. Conditioning | 3 mL MeOH | Do not let dry. If using Silica-C18, drying causes chain collapse. HLB is more forgiving but wetting ensures max capacity. |

| 2. Load Adjustment | Acidify sample to pH 2.0 - 3.0 | CRITICAL: Most flavor acids/phenols are weak acids (pKa 4-9). At neutral pH, they are ionized (hydrophilic). Acidification suppresses ionization ( |

| 3. Loading Rate | < 1 mL/min | Polar interactions have slower mass transfer kinetics than hydrophobic ones. Fast loading = Breakthrough. |

| 4. Wash | 5% MeOH in Water (Acidified) | Pure water may not remove matrix interferences. 5% MeOH cleans without eluting the polar target. |

| 5. Elution | 100% MeOH or ACN | Ensure the elution solvent breaks the hydrogen bonding network. |

Visual Logic: SPE Sorbent Selection

Module 2: Liquid-Liquid Extraction (LLE) & SALLE

Issue: "I am using Dichloromethane (DCM) but my recovery is < 50%."

Root Cause Analysis:

The partition coefficient (

The Solution: Salting-Out Assisted Liquid-Liquid Extraction (SALLE). Adding a high concentration of salt (electrolyte) increases the ionic strength of the aqueous phase. Water molecules form tight hydration shells around the salt ions, effectively "squeezing out" the organic analyte and reducing its solubility in water (Setschenow equation).

Q: Which salt and solvent should I use? A: Avoid DCM for highly polar compounds. Use Acetonitrile (ACN) with NaCl .

-

Why? ACN is miscible with water. However, upon saturation with salt, the water and ACN phases separate. The polar analyte, now "salted out" of the water, partitions readily into the highly polar ACN phase.

Comparative Data: Salt Effectiveness

| Salt Type | Ionic Strength Impact | Risk of Emulsion | Recommended Conc. |

| NaCl | Moderate | Low | Saturation (~360 g/L) |

| (NH₄)₂SO₄ | High | Moderate | 20-30% w/v |

| MgSO₄ | Very High (Exothermic) | High (Heat may degrade flavors) | Use with cooling |

SALLE Protocol (Step-by-Step)

-

Sample Prep: Take 5 mL aqueous sample.

-

Solvent Addition: Add 5 mL Acetonitrile (ACN). Note: The solution will be one phase.

-

Salting Out: Add 1.5 g NaCl (or 4:1 MgSO4:NaCl for QuEChERS-like efficiency).

-

Agitation: Vortex vigorously for 1 minute.

-

Centrifugation: 3000 rpm for 5 minutes to break the emulsion layer.

-

Collection: The top layer is ACN containing your polar flavors.

Visual Logic: SALLE Mechanism

Module 3: Microextraction & Derivatization (GC-MS)

Issue: "I see poor sensitivity for sugars and acids in Headspace SPME."

Root Cause Analysis:

-

Low Volatility: Polar groups (-OH, -COOH) undergo hydrogen bonding, significantly raising boiling points and reducing vapor pressure.

-

Fiber Mismatch: Standard PDMS fibers are non-polar and repel polar analytes.

Troubleshooting Protocol

Q: Can I analyze these directly? A: For volatile fatty acids (VFAs), yes, use a Polar Fiber (Carbowax/DVB or Polyacrylate). For sugars or non-volatile phenols, you must derivatize.

In-Situ Derivatization Workflow

This technique modifies the analyte in the sample or on the fiber to make it volatile and hydrophobic.

| Parameter | Recommendation | Mechanism |

| Reagent | MSTFA or BSTFA (Silylation) | Replaces active H in -OH/-COOH with -Si(CH₃)₃ (TMS group).[4] |

| Method | On-Fiber Derivatization | 1. Extract sample (SPME).2. Expose fiber to reagent vapor in headspace.3. Desorb in GC inlet. |

| Alternative | Acetylation (Acetic Anhydride) | Better for aqueous samples as silylation reagents react with water. Converts phenols to acetates. |

Critical Warning: Silylation reagents (MSTFA) react explosively with water. If derivatizing liquid samples, the sample must be completely dried (lyophilized) or you must use on-fiber derivatization where the fiber is lifted from the headspace, not the liquid.

References

-

Majors, R. E. (2023).[5] Enhancing Extractions by Salting Out. LCGC International.

-

Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.

-

Phenomenex. (2021). GC Derivatization Explained for Better Results.

-

Al, S., & Sagirli, O. (2025).[6] Application of salt-assisted liquid-liquid extraction in bioanalytical methods. ResearchGate.

-

BenchChem. (2025).[7][8] Technical Support Center: Solid-Phase Extraction (SPE) Purification.

Sources

- 1. youtube.com [youtube.com]

- 2. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Overcoming Substrate Inhibition in Diol Dehydrogenase Biocatalysis

Welcome to the technical support center for diol dehydrogenase biocatalysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of substrate inhibition. Here, we provide in-depth technical guidance, field-proven insights, and practical protocols to ensure the success of your enzymatic reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with diol dehydrogenases.

Q1: My reaction rate is decreasing at high substrate concentrations. Is this substrate inhibition?

A: A decrease in the reaction rate at higher substrate concentrations is a classic indicator of substrate inhibition.[1][2] In a typical Michaelis-Menten kinetic profile, the reaction rate plateaus at high substrate concentrations, reaching a maximum velocity (Vmax) as the enzyme becomes saturated.[3][4][5] However, with substrate inhibition, the rate dramatically drops after reaching an optimal substrate concentration.

Causality: This phenomenon occurs when a second substrate molecule binds to the enzyme, often to a non-catalytic site, forming an unproductive or "dead-end" ternary complex (e.g., Enzyme-Substrate-Substrate or Enzyme-Product-Substrate).[6][7][8] This binding event can prevent the proper catalytic cycle from proceeding, thereby reducing the overall reaction velocity. For dehydrogenases, this can also involve the formation of a covalent adduct between the substrate and the oxidized cofactor (NAD(P)+).[9][10]

How to Confirm:

-

Perform a Substrate Titration: Conduct your enzyme assay over a wide range of substrate concentrations, extending well beyond the point where you observe the maximum reaction rate.

-

Data Plotting: Plot the initial reaction rate (v) against the substrate concentration ([S]). If substrate inhibition is present, you will observe a characteristic bell-shaped curve where the rate increases, peaks, and then decreases.[11]

-

Kinetic Modeling: Fit your data to a substrate inhibition model, such as the uncompetitive substrate inhibition model, to determine the kinetic parameters Vmax, Km, and the inhibition constant (Ki).[12]

Q2: I've confirmed substrate inhibition. What are my immediate options to mitigate this in my current experimental setup?

A: If you are observing substrate inhibition, there are several immediate strategies you can employ without significant changes to your core experimental system.

Immediate Mitigation Strategies:

-

Substrate Concentration Optimization: The most straightforward approach is to determine the optimal substrate concentration that provides the maximum reaction rate without significant inhibition and run your reactions at or slightly below this concentration.

-

Adjust Cofactor Concentration: For dehydrogenases, the concentration of the NAD(P)+/NAD(P)H cofactor can influence substrate inhibition. Experiment with varying the cofactor concentration, as in some cases, increasing it can alleviate substrate inhibition.[11]

-

Buffer and pH Optimization: Buffer components and pH can affect enzyme conformation and substrate binding.[11] It's worthwhile to screen different buffer systems and perform a pH sweep to find conditions that may disfavor the inhibitory binding of the substrate.

Q3: My reaction yield is low due to substrate inhibition, and simply lowering the substrate concentration is not giving me the desired product output. What advanced strategies can I implement?

A: When simple optimization is insufficient, more advanced bioprocess and protein engineering strategies are necessary to overcome substrate inhibition and achieve higher product yields.

Advanced Strategies:

-

Fed-Batch Biocatalysis: This is a highly effective method where the substrate is fed into the reactor over time, maintaining a low but effective concentration that avoids the inhibitory range.[13][14][15] This strategy is widely used in industrial applications to achieve high product titers.[16]

-

Enzyme Immobilization: Attaching the diol dehydrogenase to a solid support can sometimes alter its kinetic properties and reduce substrate inhibition.[17][18][19] Immobilization can also improve enzyme stability and reusability.[20][21]

-

Protein Engineering: If you have the resources, site-directed mutagenesis of the enzyme can be a powerful tool. By identifying and modifying amino acid residues in the active site or potential inhibitory binding sites, you can create enzyme variants with reduced substrate inhibition.[7][9][10]

Frequently Asked Questions (FAQs)

What is the most common kinetic model for substrate inhibition?

The most frequently used model is the uncompetitive substrate inhibition model . In this model, the inhibitor (the second substrate molecule) binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This forms a dead-end ESI complex. The corresponding rate equation is:

v = (Vmax * [S]) / (Km + [S] * (1 + [S]/Ki))

Where:

-

v is the initial reaction rate

-

Vmax is the maximum reaction rate

-

[S] is the substrate concentration

-

Km is the Michaelis constant

-

Ki is the substrate inhibition constant

How does a fed-batch strategy work to overcome substrate inhibition?

A fed-batch strategy maintains the substrate concentration in the reaction vessel at a low, optimal level that is below the threshold for significant inhibition.[13][14] The substrate is added continuously or in small, discrete portions over the course of the reaction. This allows for a high total amount of substrate to be converted to the product over time without ever reaching inhibitory concentrations.

What are the key considerations for designing a protein engineering strategy to reduce substrate inhibition?

A successful protein engineering approach typically involves:

-

Structural Information: Having a crystal structure of the enzyme or a reliable homology model is highly beneficial for identifying potential inhibitory binding sites.

-

Computational Modeling: Molecular dynamics simulations can help to understand how the substrate binds in an inhibitory manner and to predict the effects of specific mutations.[7]

-

Targeted Mutagenesis: Focus on mutating residues in the substrate access tunnels or near the active site that may be involved in the non-productive binding of the second substrate molecule.[7][8]

Experimental Protocols

Protocol 1: Determining Kinetic Parameters for Substrate Inhibition

This protocol outlines the steps to generate data for confirming and characterizing substrate inhibition.

Materials:

-

Purified diol dehydrogenase

-

Substrate stock solution

-

Cofactor (NAD(P)H or NAD(P)+) stock solution

-

Assay buffer (e.g., 50 mM MOPS, pH 7.0)[11]

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare Reagents: Ensure all solutions are at the desired reaction temperature.

-

Assay Setup: In a cuvette, combine the assay buffer, cofactor solution, and varying concentrations of the substrate. The substrate concentration range should be wide, for example, from 0.1 x estimated Km to 100 x estimated Km.[11]

-

Initiate Reaction: Add a fixed amount of the diol dehydrogenase to the cuvette to start the reaction. Mix quickly and thoroughly.

-

Measure Initial Velocity: Monitor the change in absorbance at the appropriate wavelength (e.g., 340 nm for NAD(P)H) over a short period (e.g., 1-2 minutes) to determine the initial linear rate.[22]

-

Data Analysis:

-

Plot the initial velocity (v) versus substrate concentration ([S]).

-

Fit the data to the uncompetitive substrate inhibition model using non-linear regression analysis software to determine Vmax, Km, and Ki.[11]

-

Protocol 2: Implementing a Simple Fed-Batch Reaction

This protocol provides a basic framework for setting up a fed-batch reaction to mitigate substrate inhibition.

Materials:

-

Bioreactor or stirred-tank reactor with a feeding pump

-

Diol dehydrogenase solution

-

Concentrated substrate feeding solution

-

Cofactor and buffer components

Procedure:

-

Initial Reactor Setup: Add the buffer, cofactor, and a small, non-inhibitory amount of substrate to the reactor. Add the diol dehydrogenase.

-

Prepare Feed Solution: Create a concentrated stock solution of the substrate.

-

Set Feeding Rate: Program the feeding pump to add the substrate solution at a slow, constant rate. The rate should be chosen to match the enzyme's maximum consumption rate at the optimal substrate concentration to avoid accumulation.

-

Monitor Reaction: Periodically take samples to measure product formation and ensure the substrate concentration remains low.

-

Reaction Termination: Stop the feed and the reaction once the desired conversion is achieved or the reaction rate significantly slows down.

Data Presentation

Table 1: Comparison of Kinetic Parameters for Wild-Type and Engineered Diol Dehydrogenase

| Enzyme Variant | Vmax (µmol/min/mg) | Km (mM) | Ki (mM) |

| Wild-Type | 15.2 ± 1.1 | 2.5 ± 0.3 | 50.8 ± 4.5 |

| Mutant A123F | 12.8 ± 0.9 | 3.1 ± 0.4 | 255.4 ± 18.2 |

This table illustrates how protein engineering can significantly increase the substrate inhibition constant (Ki) with only a minor impact on Vmax and Km.

Visualizations

Diagram 1: Mechanism of Uncompetitive Substrate Inhibition

Caption: Formation of a non-productive enzyme-substrate-inhibitor complex.

Diagram 2: Workflow for a Fed-Batch Biocatalysis System

Caption: A typical workflow for mitigating substrate inhibition using fed-batch.

References

- Vertex AI Search. (2025).

- PubMed. (n.d.). Role of substrate inhibition kinetics in enzymatic chemical oscillations.

- ResearchGate. (n.d.). Comparison of kinetic models describing substrate inhibition behavior....

- The Science Snail. (2016, December 15). A generalized model for enzymatic substrate inhibition.

- ACS Publications. (2022, August 31). Frustration and the Kinetic Repartitioning Mechanism of Substrate Inhibition in Enzyme Catalysis. The Journal of Physical Chemistry B.

- PubMed. (n.d.). Liver alcohol dehydrogenase: substrate inhibition and competition between substrates.

- ResearchGate. (n.d.). The importance of assessing aldehyde substrate inhibition for the correct determination of kinetic parameters and mechanisms: The case of the ALDH enzymes.

- ResearchGate. (n.d.). Fed-Batch Fermentation – Design Strategies.

- PMC. (n.d.). Substrate activation and inhibition in coenzyme–substrate reactions. Cyclohexanol oxidation catalysed by liver alcohol dehydrogenase.